6-chloro-N-(2-phenylethyl)pyridazin-3-amine
Overview
Description
“6-chloro-N-(2-phenylethyl)pyridazin-3-amine” is a chemical compound with the CAS Number 919522-46-6 . It has a molecular weight of 233.7 and its IUPAC name is N-(6-chloro-3-pyridazinyl)-N-(2-phenylethyl)amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12ClN3/c13-11-6-7-12(16-15-11)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Herbicide Development
Pyridazinone derivatives, such as 6-chloro-N-(2-phenylethyl)pyridazin-3-amine, have been explored for their potential as herbicides. Research into the modes of action of these compounds has shown that they can inhibit photosynthesis and the Hill reaction in plants, which accounts for their phytotoxicity. For instance, certain pyridazinone chemicals were found to be weaker inhibitors than atrazine, a widely used herbicide, but still effectively contributed to the development of new herbicidal compounds with unique properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Antimicrobial Activity
Several studies have synthesized and evaluated pyridazinone derivatives for their antimicrobial properties. Although some compounds showed almost negligible activity, the exploration into these derivatives highlights the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance. This area of research underscores the potential of pyridazinone derivatives in contributing to the development of novel antimicrobial strategies (Alonazy et al., 2009).
Corrosion Inhibition
Pyridazine derivatives, including those related to this compound, have been examined for their efficacy as corrosion inhibitors, particularly for the protection of metals in acidic environments. The studies suggest that these compounds can effectively reduce the rate of electrochemical dissolution of metals, such as mild steel in hydrochloric acid, through adsorption and the formation of protective layers on the metal surface. This research offers insights into the development of safer, more efficient corrosion inhibitors for industrial applications (Mashuga et al., 2017).
Drug Discovery and Synthesis
The versatility of pyridazinone derivatives in drug discovery and synthesis is notable, with studies exploring their use in creating compounds with potential biological activity. For example, research into the synthesis of novel indolylpyridazinone derivatives has been conducted with the aim of discovering new therapeutic agents. This work involves complex chemical reactions to produce compounds that could be evaluated for various biological activities, including antibacterial properties (Abubshait, 2007).
Material Science
In the realm of materials science, pyridazinone derivatives have been studied for their solubility characteristics in different solvents, which is crucial for their application in various industrial processes. Understanding the solubility behavior of these compounds can aid in optimizing their use in the formulation of products ranging from pharmaceuticals to agricultural chemicals (Cao et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-N-(2-phenylethyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-11-6-7-12(16-15-11)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXMWXCJRYLWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648600 | |
Record name | 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919522-46-6 | |
Record name | 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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